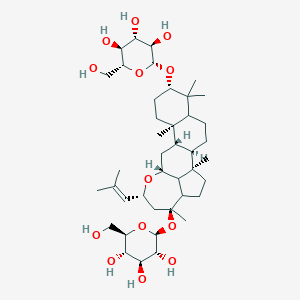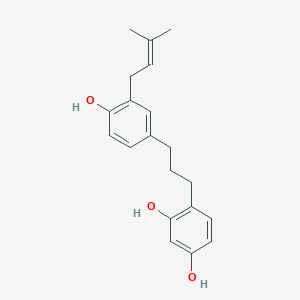
Broussonin C
描述
科学研究应用
L-辛可尼丁在科学研究中有着广泛的应用:
作用机制
L-辛可尼丁的作用机制涉及它与体内分子靶点的相互作用。 就其抗疟疾活性而言,L-辛可尼丁阻止红细胞中血红蛋白降解形成的有毒血红素的聚合,从而抑制疟原虫的生长 。 该化合物与血红素结合,阻止其结晶成血红素,血红素对于寄生虫的生存至关重要 .
生化分析
Biochemical Properties
Broussonin C is known to be a competitive inhibitor of Tyrosinase, an enzyme that plays a crucial role in the production of melanin . It inhibits monophenolase and diphenolase with IC50s of 0.43 and 0.57 μM, respectively . This suggests that this compound interacts with these enzymes and potentially alters their function.
Cellular Effects
While specific cellular effects of this compound are not extensively documented, compounds from the same genus, such as Broussonin E, have been shown to have significant cellular impacts. For example, Broussonin E can modulate the activation state of macrophages, thus inhibiting inflammation . Although this is not directly related to this compound, it provides a glimpse into the potential cellular effects that compounds from the Broussonetia genus can have.
Molecular Mechanism
Its inhibitory effect on Tyrosinase suggests that it may bind to this enzyme and prevent it from catalyzing the production of melanin
Metabolic Pathways
Given its inhibitory effect on Tyrosinase, it may play a role in the melanin synthesis pathway
准备方法
合成路线和反应条件: L-辛可尼丁可以通过多种化学途径合成。一种常见的方法是提取金鸡纳树皮,然后进行纯化过程以分离生物碱。 提取过程通常涉及使用乙醇或甲醇等溶剂溶解生物碱,然后通过过滤和结晶获得纯的L-辛可尼丁 .
工业生产方法: 在工业环境中,L-辛可尼丁的生产涉及从金鸡纳树皮中进行大规模提取。树皮被收割、干燥并研磨成细粉。 然后将粉末状树皮进行溶剂提取,所得溶液通过结晶或色谱技术进行浓缩和纯化 .
化学反应分析
反应类型: L-辛可尼丁会发生各种化学反应,包括:
氧化: L-辛可尼丁可以被氧化形成喹啉衍生物。
还原: 还原反应可以将L-辛可尼丁转化为二氢衍生物。
常见试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要形成的产物:
氧化: 喹啉衍生物。
还原: 二氢衍生物。
取代: 取代的喹啉衍生物.
相似化合物的比较
L-辛可尼丁类似于其他金鸡纳生物碱,如奎宁、奎尼丁和辛可宁 。 它具有独特的性质,使其与这些化合物区别开来:
奎宁: 主要用作抗疟疾药物,奎宁与L-辛可尼丁的立体化学不同.
奎尼丁: 用作抗心律失常药,奎尼丁是奎宁的非对映异构体.
属性
IUPAC Name |
4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOZGCJOTGLPKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76045-49-3 | |
| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


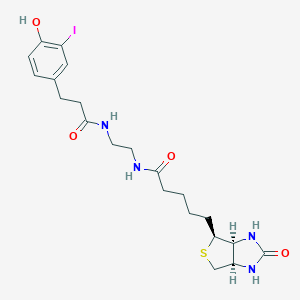
![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)
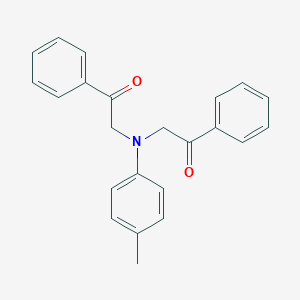
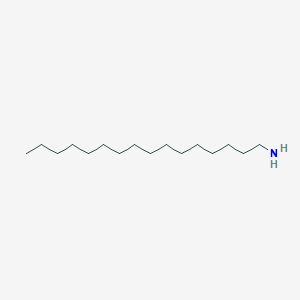
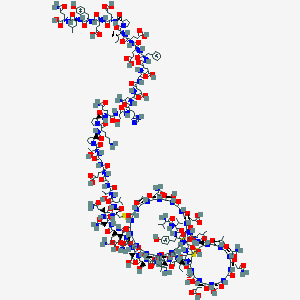
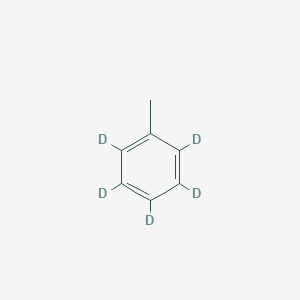
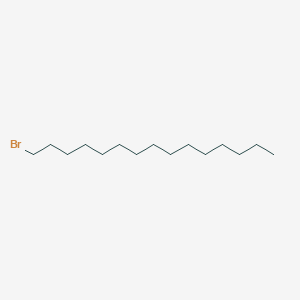
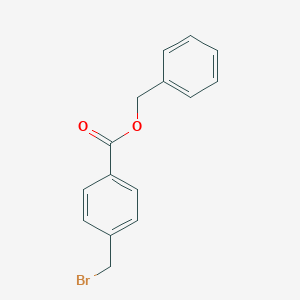
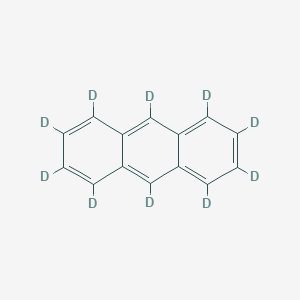
![1,3-Dichloro-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B48596.png)

